2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide
Overview
Description
2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide is a complex organic compound that features a cyclohexyl group, a bromobenzenesulfonamide moiety, and a hydroxypropylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide typically involves multiple steps:
Formation of the Bromobenzenesulfonamide Moiety: This step involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-4-bromobenzenesulfonamide.
Introduction of the Hydroxypropyl Group: The N-cyclohexyl-4-bromobenzenesulfonamide is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.
Acetylation: The final step involves the acetylation of the hydroxypropyl group using acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: The major product would be 2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-(3-oxopropyl)acetamide.
Reduction: The major product would be 2-(N-cyclohexylbenzenesulfonamido)-N-(3-hydroxypropyl)acetamide.
Substitution: The major products would depend on the nucleophile used, such as 2-(N-cyclohexyl-4-aminobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide if sodium azide is used.
Scientific Research Applications
2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide
- 2-(N-cyclohexyl-4-fluorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide
- 2-(N-cyclohexyl-4-iodobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide
Uniqueness
The uniqueness of 2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(3-hydroxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c18-14-7-9-16(10-8-14)25(23,24)20(15-5-2-1-3-6-15)13-17(22)19-11-4-12-21/h7-10,15,21H,1-6,11-13H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGMYWKMMCBGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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